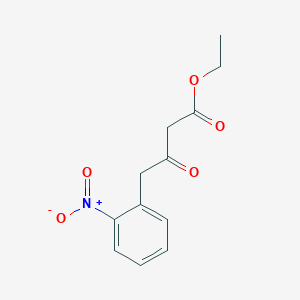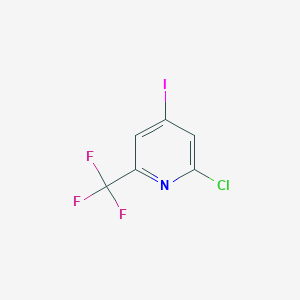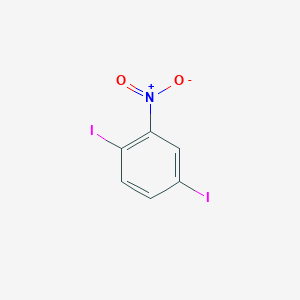
1,4-Diiodo-2-nitrobenzene
概要
説明
1,4-Diiodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3I2NO2 . It has an average mass of 374.902 Da and a monoisotopic mass of 374.825287 Da .
Synthesis Analysis
The synthesis of 1,4-Diiodo-2-nitrobenzene involves several steps. One method involves the hydrogenation of 1-iodo-4-nitrobenzene using Ru-based nanoparticles catalysts promoted with different transition metals . Another method involves the displacement reactions with nitrite ions .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2-nitrobenzene consists of a benzene ring with two iodine atoms and one nitro group attached to it .
Chemical Reactions Analysis
The chemical reactions involving 1,4-Diiodo-2-nitrobenzene are complex and can involve several steps. For example, in one study, the conversion of 1-iodo-4-nitrobenzene was achieved using Ru-Me/Al2O3 catalysts in a continuous flow process .
Physical And Chemical Properties Analysis
1,4-Diiodo-2-nitrobenzene has a density of 2.6±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 168.3±23.7 °C .
科学的研究の応用
Application 1: Hydrogenation of 1-Iodo-4-Nitrobenzene
- Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
- Methods of Application or Experimental Procedures : Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using a spray wet impregnation method . The freshly prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR) .
- Results or Outcomes : The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
Application 2: Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide
- Summary of the Application : 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in the formation of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
Application 3: Synthesis of 1-(2-Nitrophenyl)-1H-indole
- Summary of the Application : 1-Iodo-2-nitrobenzene was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole .
- Methods of Application or Experimental Procedures : The synthesis was carried out in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- Results or Outcomes : The synthesis resulted in the formation of 1-(2-Nitrophenyl)-1H-indole .
Application 4: Synthesis of Flow-Compatible Ru-Me/Al2O3 Catalysts
- Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
- Methods of Application or Experimental Procedures : Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using a spray wet impregnation method . The freshly prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR) .
- Results or Outcomes : The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
Application 5: Single-Atom Niobium Doped BCN Nanotubes
- Summary of the Application : 1-Iodo-4-nitrobenzene was used in the development of single-atom niobium doped BCN nanotubes for highly sensitive detection .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The developed material exhibited high sensitivity .
Safety And Hazards
1,4-Diiodo-2-nitrobenzene is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
将来の方向性
Future research on 1,4-Diiodo-2-nitrobenzene could focus on improving the efficiency of its synthesis and understanding its reactivity in various chemical reactions . The development of more environmentally friendly and cost-effective methods for its synthesis and use in chemical reactions is also an important area of research .
特性
IUPAC Name |
1,4-diiodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMUUCHNYHBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458174 | |
| Record name | 1,4-Diiodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2-nitrobenzene | |
CAS RN |
89488-57-3 | |
| Record name | 1,4-Diiodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

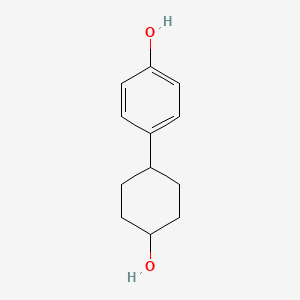
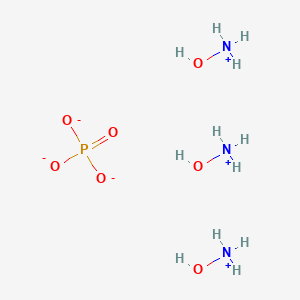
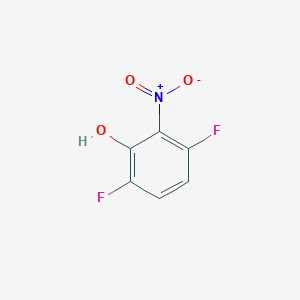
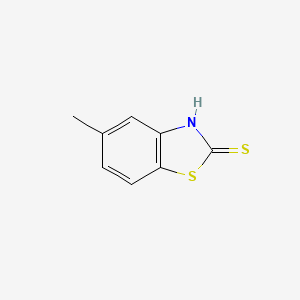
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
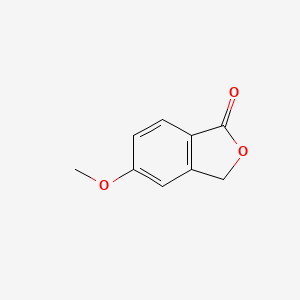
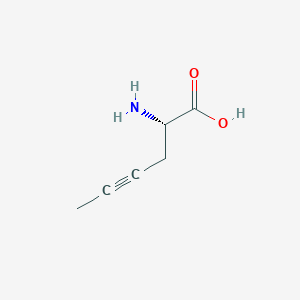
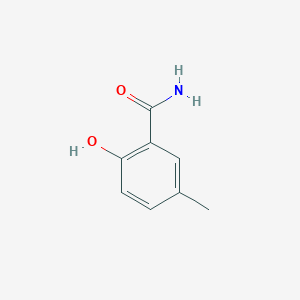
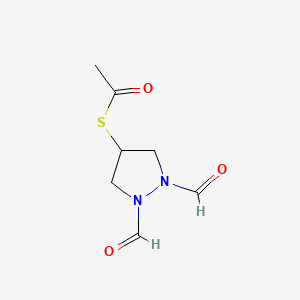
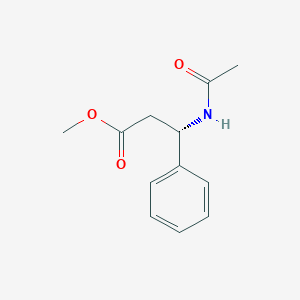
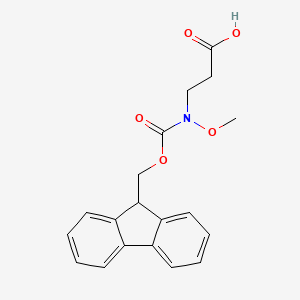
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)
